methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate
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Overview
Description
Methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate typically involves the reaction of 2-(trifluoromethyl)-1H-1,3-benzimidazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where nucleophiles replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes, such as cell proliferation in cancer cells or viral replication in infected cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)phenylacetate
- Methyl 2-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
Uniqueness
Methyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate is unique due to the presence of both the benzimidazole ring and the trifluoromethyl group. This combination imparts enhanced biological activity and chemical stability, making it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate (CAS Number: 139591-08-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula: C₁₁H₉F₃N₂O₂
- Molecular Weight: 258.20 g/mol
- IUPAC Name: this compound
- CAS Number: 139591-08-5
- SMILES: COC(=O)CN1C2=C(C=CC=C2)N=C1C(F)(F)F
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound's structure suggests potential activity against multiple enzymes and receptors involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Kinases: Studies indicate that compounds containing benzodiazole moieties can inhibit specific kinases, which are crucial for cell signaling and proliferation. For example, indazole derivatives have been shown to exhibit potent inhibitory effects on kinases such as CDK2 and MEK1 .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Activity | Target | IC50 (nM) | Reference |
---|---|---|---|
Kinase Inhibition | CDK2 | 30.2 | |
Antiproliferative Activity | HCT116 Cell Line | 8.3 | |
Selective Inhibition | FGFR1 | 4.1 | |
Dual Mechanism of Action | ERK1/2 | 20 |
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various benzodiazole derivatives, this compound was tested against several cancer cell lines. The compound exhibited significant antiproliferative activity with an IC50 value in the low nanomolar range against HCT116 cells, indicating its potential as a lead compound for further development in cancer therapeutics .
Case Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of this compound. The results demonstrated that the compound selectively inhibited several key kinases involved in cancer progression, including FGFR and CDK families. This selectivity suggests that modifications to the compound could enhance its therapeutic index while minimizing off-target effects .
Research Findings
Recent literature highlights the significance of substituent groups on the benzodiazole ring in modulating biological activity. For instance, the presence of trifluoromethyl groups has been associated with enhanced potency against specific targets such as kinases and enzymes involved in tumor growth and metastasis .
Properties
IUPAC Name |
methyl 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-18-9(17)6-16-8-5-3-2-4-7(8)15-10(16)11(12,13)14/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNRZUOLQSNEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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